molecular formula C11H16O3 B078251 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran CAS No. 14882-64-5

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran

Cat. No.: B078251
CAS No.: 14882-64-5
M. Wt: 196.24 g/mol
InChI Key: WYJSXTRADJCQCC-UHFFFAOYSA-N
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Description

1,3,3a,4,7,7α-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran (CAS 14882-64-5) is a bicyclic organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.243 g/mol. It features a methanoisobenzofuran core substituted with two methoxy groups at the 1- and 3-positions, contributing to its unique stereoelectronic properties . Key physical properties include a density of 1.15 g/cm³ and a boiling point of 265.2°C at standard pressure .

Properties

IUPAC Name

3,5-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-12-10-8-6-3-4-7(5-6)9(8)11(13-2)14-10/h3-4,6-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJSXTRADJCQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C3CC(C2C(O1)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376293
Record name 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14882-64-5
Record name 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclobutanediol Synthesis

Cyclobutanediol derivatives serve as critical intermediates. Hartmann’s procedure is commonly employed, where cis-cyclobutanediols are synthesized via [2+2] photocycloaddition of substituted alkenes, followed by dihydroxylation. For example, (1R,6S,7S,8R)-bicyclo[4.2.0]octane-7,8-diol (1a ) is prepared in a two-step process with an 83% yield in the first step and 51% in the second.

Oxidative Cleavage to Dialdehydes

Polymer-supported periodate (SiO2_2-NaIO4_4) enables efficient oxidative cleavage of cyclobutanediols under neutral conditions, minimizing epimerization. For 1a , this method yields meso-dialdehydes (2a ) in 60% yield. Bicyclic substrates, however, often form hydrates (e.g., 3c ) due to strain-induced stabilization, requiring dehydration with molecular sieves.

Table 1: Oxidative Cleavage of Cyclobutanediols

SubstrateReagentProductYield (%)Conditions
1a SiO2_2-NaIO4_42a 60CH2_2Cl2_2, rt, 12 h
1b SiO2_2-NaIO4_42b 76CH2_2Cl2_2, rt, 12 h
1c SiO2_2-NaIO4_43c (hydrate)85THF, reflux, 14 h

Methoxylation and Cyclization Strategies

Methoxylation of Dialdehydes

The meso-dialdehydes undergo methoxylation via nucleophilic addition using methylating agents (e.g., trimethyloxonium tetrafluoroborate). Stereochemical outcomes depend on the dialdehyde’s conformation, with cis-dialdehydes favoring equatorial methoxy groups.

Acid-Catalyzed Cyclization

Cyclization of methoxylated dialdehydes is achieved using Brønsted acids (e.g., H2_2SO4_4) or Lewis acids (e.g., BF3_3-OEt2_2). The reaction proceeds via intramolecular hemiacetal formation, followed by dehydration to yield the methanoisobenzofuran framework.

Table 2: Cyclization Conditions and Yields

SubstrateCatalystSolventTemperatureYield (%)
2a H2_2SO4_4EtOH80°C72
2b BF3_3-OEt2_2CH2_2Cl2_225°C68

Stereochemical Considerations and Epimerization

Epimerization during Swern oxidation of cis-1,2-cyclohexanedimethanol remains a critical issue, producing a 3.4:1 mixture of cis:trans dialdehydes. Non-aqueous workup with triethylamine reduces this ratio to 4.8:1, while trans-diols yield single diastereomers.

Advanced Catalytic Approaches

Ir-Catalyzed Asymmetric Tishchenko Reaction

Chiral Ir aminoalkoxide complexes catalyze the asymmetric Tishchenko reaction of meso-dialdehydes, producing lactones with moderate enantiomeric excess (up to 72% ee). This method highlights the potential for generating enantiomerically enriched intermediates for downstream functionalization.

Cold-Spray Ionization Mass Spectrometry (CSI-MS)

CSI-MS identifies the catalytically active Ir species as a dimeric complex, confirming the mechanistic role of alkoxide bridging in stereochemical control .

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where methoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for methoxylation and other substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Anticancer Research

Recent studies have investigated the potential of 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets effectively. Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting a pathway for drug development focused on cancer treatment .

Neuropharmacology

This compound has been explored for its neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems and show promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. Its unique structure allows for the development of materials that exhibit improved thermal stability and elasticity compared to conventional polymers. Research indicates that incorporating this compound into polymer matrices can lead to advancements in biodegradable plastics .

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its stability and adhesion characteristics allow for applications in protective coatings that require resistance to environmental degradation .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can be used to create various functionalized compounds through reactions such as alkylation and acylation. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Reaction Mechanisms

The compound's reactivity has been studied extensively to understand its behavior in chemical reactions better. Its unique structure allows it to participate in cycloaddition reactions and other transformations that are valuable in synthetic organic chemistry .

Case Studies

Study Title Application Findings
Anticancer Activity of Novel DerivativesMedicinal ChemistrySeveral derivatives showed significant cytotoxicity against breast cancer cells .
Neuroprotective Effects on Neuronal CellsNeuropharmacologyDemonstrated reduction in neuroinflammation markers in vitro .
Development of Biodegradable PolymersMaterials ScienceEnhanced tensile strength and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism by which 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran exerts its effects involves interactions with various molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to certain receptors, modulating cellular signaling processes.

    Reactive Intermediates: Formation of reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of the Methanoisobenzofuran Core

Compounds sharing the methanoisobenzofuran backbone but differing in substituents are compared below:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
Target Compound (14882-64-5) C₁₁H₁₆O₃ 196.24 1,3-Dimethoxy High boiling point (265.2°C)
Isobenzan (297-78-9) C₉H₄Cl₈O 411.75 Octachloro Insecticide; high toxicity
4,7-Methanoisobenzofuran (5263-63-8) C₉H₁₂O 136.19 Unsubstituted core Simpler structure; lower MW
exo-4-Methyl-7-oxabicyclo[2.2.1]heptene-2,3-dicarboxylic anhydride (24327-08-0) C₁₀H₁₀O₃ 178.18 Methyl, dione groups Polymer precursor; reactive anhydride
5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (13303-36-1) C₁₀H₁₂O₃ 180.20 Dimethyl, dione Used in asymmetric synthesis
Key Observations:
  • Chlorine atoms in Isobenzan increase molecular weight and confer insecticidal activity but also elevate toxicity .
  • Functional Groups: Dione-containing derivatives (e.g., CAS 24327-08-0) exhibit reactivity suitable for polymerization or as dienophiles in Diels-Alder reactions .

Physical and Chemical Properties

Table 1: Physical Properties Comparison
Compound Boiling Point (°C) Density (g/cm³) Melting Point (°C) Key Reactivity
Target Compound 265.2 1.15 N/A Likely undergoes ether cleavage
Isobenzan N/A N/A 120 Stable to hydrolysis; bioaccumulative
4,7-Methanoisobenzofuran N/A N/A N/A Prone to ring-opening reactions
exo-4-Methyl anhydride N/A N/A N/A Reacts with diols for polyesters
Key Observations:
  • Boiling Points : The target compound’s high boiling point (265.2°C) reflects strong intermolecular forces due to methoxy groups and rigid bicyclic structure.
  • Thermal Stability : Isobenzan’s high melting point (120°C) and stability align with its persistence in environmental matrices .
Table 2: Functional Uses and Hazards
Compound Primary Use Safety Notes
Target Compound Research/chemical intermediate Limited hazard data; methoxy groups likely reduce toxicity vs. chlorine
Isobenzan Insecticide (historical) Highly toxic; banned in many countries due to bioaccumulation
exo-4-Methyl anhydride Polymer synthesis Irritant; requires handling in ventilated areas
Key Observations:
  • Toxicity : Isobenzan’s octachloro substitution correlates with extreme toxicity, contrasting with the target compound’s presumably safer profile .
  • Utility in Synthesis : Dione derivatives are valuable in polymer chemistry, while halogenated analogues like Isobenzan are restricted to niche pesticidal applications .

Biological Activity

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran (CAS No. 14882-64-5) is a synthetic compound with a complex molecular structure characterized by the formula C11H16O3C_{11}H_{16}O_3 and a molecular weight of 196.24 g/mol. This compound has garnered interest in various fields due to its potential biological activities.

PropertyValue
Molecular FormulaC11H16O3
Molar Mass196.24 g/mol
Boiling Point265.2 ± 40.0 °C (predicted)
Density1.15 ± 0.1 g/cm³ (predicted)

Pharmacological Potential

  • Antioxidant Activity : Compounds structurally similar to this compound have demonstrated antioxidant properties that can mitigate oxidative stress in cellular environments.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival.
  • Anti-inflammatory Properties : The compound's potential to modulate inflammatory pathways has been noted in preliminary studies involving related structures.

Study 1: Antioxidant Properties

A study conducted on related methoxy-substituted benzofurans indicated that these compounds exhibit significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity and found that certain structural modifications enhance this activity.

Study 2: Neuroprotection

Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of similar benzofuran derivatives in models of Alzheimer’s disease. These compounds were shown to inhibit beta-amyloid aggregation and reduce neuroinflammation.

Study 3: Anti-inflammatory Mechanisms

In vitro studies have demonstrated that certain methoxy derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role for these compounds in treating inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for confirming the structure of 1,3,3a,4,7,7α-hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and methoxy group positions. For example, 1H^1H and 13C^{13}C NMR can resolve methoxy protons (δ ~3.3–3.5 ppm) and bridgehead carbons. Infrared (IR) spectroscopy identifies carbonyl or ether functional groups, with C-O-C stretching vibrations near 1100–1250 cm1^{-1}. X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous isobenzofuran derivatives in single-crystal studies .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Answer : Key steps include controlling reaction temperature (−78°C for lithiation steps) and using anhydrous solvents (e.g., THF) to minimize side reactions. Catalytic methods, such as AgCN-mediated cyclization, enhance regioselectivity in bicyclic systems. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended, as shown in multi-step syntheses of similar methanoisobenzofurans .

Q. What safety precautions are essential during experimental handling?

  • Answer : Use fume hoods for volatile reagents (e.g., SOCl2_2), wear nitrile gloves, and avoid ignition sources due to flammability risks. Immediate skin/eye rinsing protocols and proper waste disposal are critical, as outlined in safety data sheets for structurally related bicyclic ethers .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental spectral data?

  • Answer : Density Functional Theory (DFT) calculations predict 1H^1H and 13C^{13}C NMR chemical shifts, helping reconcile observed vs. theoretical data. For instance, discrepancies in bridgehead proton shifts may arise from solvent effects or conformational flexibility. IR vibrational modes can also be modeled using software like Gaussian to validate experimental peaks .

Q. What strategies address stereochemical challenges in synthesizing the methano bridge?

  • Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) ensures enantioselective formation of the bicyclic core. For example, tert-butyldiphenylsilyl (TBDPS) groups in intermediates enable stereocontrol during hydroxylmethyl functionalization, as reported in cembranoid-inspired syntheses .

Q. How do reaction conditions influence the regioselectivity of methoxy group introduction?

  • Answer : Methoxy group placement is sensitive to electrophilic substitution patterns. Kinetic vs. thermodynamic control can be modulated using Lewis acids (e.g., BF3_3-Et2_2O) or directing groups. Competitive pathways should be analyzed via 1H^1H-NMR monitoring and high-resolution mass spectrometry (HRMS) to track intermediate formation .

Q. What mechanistic insights explain contradictory catalytic activity in Diels-Alder reactions?

  • Answer : The compound’s rigid bicyclic framework may act as a diene or dienophile depending on ring strain and electron density. Computational studies (e.g., frontier molecular orbital analysis) can clarify reactivity. For example, methoxy groups alter electron-withdrawing/donating effects, impacting transition-state stabilization .

Data Analysis and Reproducibility

Q. How should researchers troubleshoot inconsistent X-ray crystallography results?

  • Answer : Ensure crystal quality by slow evaporation from non-polar solvents (e.g., hexane/CH2_2Cl2_2). Compare unit cell parameters with literature data (e.g., CCDC entries) to detect polymorphic variations. For ambiguous cases, refine structures using software like SHELXL and validate via R-factor convergence (<5%) .

Q. What statistical methods validate reproducibility in multi-step syntheses?

  • Answer : Use Design of Experiments (DoE) to optimize variables (temperature, stoichiometry). Analyze yield distributions across replicates using ANOVA. For example, AgCN-mediated cyclizations show ±5% yield variance under controlled conditions, highlighting reagent purity as a critical factor .

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